molecular formula C10H6BrF3N2 B2479508 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 497833-01-9

4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2479508
CAS RN: 497833-01-9
M. Wt: 291.071
InChI Key: BBNIPZYHEDWGPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A successful one-pot three-step protocol has been reported for the synthesis of this compound. The process involves sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide–alkyne cycloaddition reaction (CuAAC). The presence of a trifluoromethyl substituent attached to the pyrazole moiety made the Sonogashira cross-coupling reaction challenging .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with a bromine atom, a phenyl group, and a trifluoromethyl group attached. The trifluoromethyl moiety contributes to its unique properties .


Chemical Reactions Analysis

Specific chemical reactions involving this compound have been studied. Notably, cross-coupling reactions with 4-halo-5-trifluoromethyl-1H-pyrazoles have been explored to achieve related tetrasubstituted structures .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Tautomerism in Pyrazoles: The tautomerism in both solid state and solution of various 4-bromo-1H-pyrazoles, including a variant of our compound of interest, was studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research enhances our understanding of the chemical behavior of pyrazoles, showing the predominance of 3-bromo tautomers (Trofimenko et al., 2007).

Synthesis and Chemical Reactions

  • Copper-Catalyzed Synthesis: A study on the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, related to our compound, demonstrates a pathway to creating these chemicals under mild conditions. This process shows potential for efficient and selective production in a laboratory setting (Lu et al., 2019).
  • Solvent-Free Synthesis: Research on the solvent-free synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole, a close analogue of the target compound, highlights environmentally friendly and efficient synthesis methods. This could lead to more sustainable practices in pyrazole synthesis (Leelakumar et al., 2022).

Biological and Pharmacological Applications

  • Antimicrobial Activity: A study investigating the antimicrobial properties of N-phenylpyrazole derivatives, closely related to the compound of interest, showed significant inhibitory effects against pathogenic yeast and molds. This suggests potential applications in developing new antimicrobial agents (Farag et al., 2008).

properties

IUPAC Name

4-bromo-1-phenyl-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-6-15-16(9(8)10(12,13)14)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNIPZYHEDWGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

497833-01-9
Record name 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
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